BL-S-217

Description

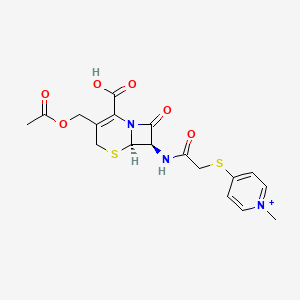

Structure

3D Structure

Properties

CAS No. |

51159-12-7 |

|---|---|

Molecular Formula |

C18H20N3O6S2+ |

Molecular Weight |

438.5 g/mol |

IUPAC Name |

(6R,7R)-3-(acetyloxymethyl)-7-[[2-(1-methylpyridin-1-ium-4-yl)sulfanylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C18H19N3O6S2/c1-10(22)27-7-11-8-29-17-14(16(24)21(17)15(11)18(25)26)19-13(23)9-28-12-3-5-20(2)6-4-12/h3-6,14,17H,7-9H2,1-2H3,(H-,19,23,25,26)/p+1/t14-,17-/m1/s1 |

InChI Key |

MVCWQSBQUMRYDD-RHSMWYFYSA-O |

SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=[N+](C=C3)C)SC1)C(=O)O |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=[N+](C=C3)C)SC1)C(=O)O |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=[N+](C=C3)C)SC1)C(=O)O |

Other CAS No. |

51159-12-7 |

Synonyms |

7-(alpha-(1-methyl-4-pyridiniothio)acetamido)cephalosporanic acid BL-S 217 BL-S-217 |

Origin of Product |

United States |

Detailed Research Findings on Bl S 217

Synthetic Pathways and Methodologies for this compound

The synthesis of semi-synthetic cephalosporins like this compound typically commences from a suitable cephalosporin nucleus, most commonly 7-aminocephalosporanic acid (7-ACA) wikipedia.orgresearchgate.netjetir.org. 7-ACA is obtained from the hydrolysis of naturally occurring cephalosporin C, isolated from the fungus Acremonium chrysogenum wikipedia.orgresearchgate.net. The synthesis of this compound involves the modification of the 7-ACA nucleus at the amino group at the C-7 position and the acetoxymethyl group at the C-3 position.

Precursor Compounds and Reaction Conditions

The primary precursor for this compound synthesis is 7-aminocephalosporanic acid (7-ACA). The synthesis of the C-7 side chain, alpha-(1-methyl-4-pyridiniothio)-acetamido, involves coupling a derivative of alpha-(1-methyl-4-pyridiniothio)-acetic acid to the amino group of 7-ACA. This acylation step is a crucial reaction in the synthesis of semi-synthetic cephalosporins researchgate.net.

General methods for acylating the 7-amino group of 7-ACA involve activating the carboxylic acid of the side chain precursor. Common activating agents in peptide and amide synthesis, such as carbodiimides (e.g., dicyclohexylcarbodiimide, DCC) or activated esters, can be employed. The reaction is typically carried out in an appropriate organic solvent, potentially with the addition of a base to neutralize the acid generated during the coupling.

The structure of this compound also features an acetoxymethyl group at the C-3 position, which is present in the 7-ACA nucleus itself nih.gov. Modifications at the C-3 position are common in cephalosporin synthesis to alter properties like pharmacokinetic profiles and resistance to β-lactamases wikipedia.org. In the case of this compound, the acetoxymethyl group from 7-ACA is retained.

The formation of the 1-methyl-4-pyridiniothio moiety in the side chain would involve the reaction of a precursor containing a thioacetyl group with a methylating agent and 4-pyridinethione or a related pyridine (B92270) derivative. Pyridinium (B92312) substitution has been explored in cephalosporin synthesis, often introduced via reaction with pyridine derivatives biorxiv.org. The positively charged methylpyridinium moiety is a distinctive feature of the this compound side chain nih.gov.

Spectroscopic and Chromatographic Techniques for Structural Confirmation

Confirming the structure of this compound relies on a combination of spectroscopic and chromatographic techniques commonly used in organic chemistry and pharmaceutical analysis.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D (¹H NMR, ¹³C NMR) and 2D NMR techniques (e.g., COSY, HSQC, HMBC) are essential for elucidating the complete structure, confirming the connectivity of atoms, and determining the stereochemistry anu.edu.aumdpi.comresearchgate.net. The characteristic signals for the β-lactam protons, the dihydrothiazine ring protons and carbons, the acetoxymethyl group, and the protons and carbons of the 1-methyl-4-pyridiniothio moiety would be observed and assigned.

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and elemental composition of this compound anu.edu.aunih.gov. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are suitable for this polar, charged molecule, providing a protonated or deprotonated molecular ion peak. Tandem MS (MS/MS) can provide fragmentation patterns that help confirm the structure of the molecule and its side chains nih.gov.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the β-lactam carbonyl (typically around 1750-1780 cm⁻¹), amide carbonyl (around 1630-1680 cm⁻¹), and ester carbonyl (around 1730-1750 cm⁻¹) anu.edu.au.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the purification and analysis of cephalosporins. It is crucial for assessing the purity of the synthesized this compound and separating it from impurities or byproducts nih.gov. Various stationary phases (e.g., reversed-phase) and mobile phases can be employed, often with UV detection due to the presence of chromophores in the molecule (e.g., the pyridinium ring and the dihydrothiazine ring double bond).

The combination of these techniques provides robust evidence for the successful synthesis and structural confirmation of this compound.

Derivatization Strategies and Analog Synthesis

The synthesis of analogs of this compound involves modifying the core cephalosporanic acid structure or the attached side chains to explore changes in biological activity, pharmacokinetic properties, and stability. The cephalosporin nucleus offers key positions for derivatization, primarily at C-7 and C-3 wikipedia.orgresearchgate.netjetir.org.

Chemical Modifications of the Cephalosporanic Acid Core

Modifications to the cephalosporanic acid core, beyond the attachment of the C-7 side chain, primarily occur at the C-3 position. The acetoxymethyl group at C-3 in this compound is a common site for nucleophilic displacement reactions or enzymatic hydrolysis wikipedia.org.

Replacement of the Acetoxymethyl Group: The acetoxy group can be replaced by various nucleophiles, such as heterocycles containing sulfur or nitrogen, to yield analogs with altered properties. This is a common strategy to improve antibacterial spectrum or pharmacokinetic profiles wikipedia.org. For instance, introducing a quaternary ammonium (B1175870) moiety at the C-3' position has been shown to influence diffusion through bacterial membranes wikipedia.org. While this compound retains the acetoxymethyl group, this position is a prime target for generating analogs.

Modification of the Dihydrothiazine Ring: Although less common than C-3 modifications, alterations to the dihydrothiazine ring can also be explored, though maintaining the integrity and biological activity of the β-lactam system is critical.

Modifications of the Side Chain (e.g., alpha-(1-methyl-4-pyridiniothio)-acetamido)

The C-7 side chain is a primary determinant of the antibacterial spectrum and potency of cephalosporins. Modifications to the alpha-(1-methyl-4-pyridiniothio)-acetamido side chain of this compound can involve altering the acyl group or the pyridinium moiety.

Modifications of the Acyl Moiety: The alpha-thioacetyl portion of the side chain can be modified by introducing different substituents or functional groups at the alpha carbon or by replacing the acetyl group with other acyl residues. This can influence the binding affinity to penicillin-binding proteins (PBPs) and stability against β-lactamases.

Modifications of the Pyridinium Moiety: The 1-methyl-4-pyridiniothio group is a distinctive feature. Analogs could be synthesized by modifying the pyridine ring (e.g., introducing substituents at different positions), altering the nitrogen substituent (e.g., replacing the methyl group with other alkyl or functionalized groups), or replacing the sulfur atom with other heteroatoms. These modifications could impact the charge distribution, lipophilicity, and interactions with bacterial targets or transport systems. For example, altering the quaternary nitrogen moiety can affect diffusion through gram-negative bacterial membranes wikipedia.org.

The systematic synthesis and evaluation of these analogs allow researchers to establish structure-activity relationships and optimize the properties of this compound derivatives for potential therapeutic applications.

Mechanisms of Antimicrobial Action and Cellular Target Engagement

Inhibition of Bacterial Cell Wall Synthesis

BL-S-217 exerts its bactericidal effect by inhibiting the enzymatic processes essential for the formation of the peptidoglycan layer in bacterial cell walls. This inhibition ultimately leads to cell lysis and death.

As a member of the cephalosporin (B10832234) class of β-lactam antibiotics, the primary molecular targets of this compound are the penicillin-binding proteins (PBPs). PBPs are bacterial enzymes, specifically transpeptidases, that are anchored in the cytoplasmic membrane and are responsible for the cross-linking of peptidoglycan chains. The β-lactam ring of this compound mimics the D-Ala-D-Ala moiety of the natural substrate of these enzymes. This structural similarity allows this compound to bind to the active site of PBPs, leading to the acylation of a critical serine residue within the enzyme's active site. This covalent modification is essentially irreversible and inactivates the transpeptidase.

The inactivation of transpeptidases (PBPs) by this compound directly disrupts the final step of peptidoglycan synthesis: the cross-linking of adjacent peptidoglycan strands. This cross-linking process is vital for the strength and rigidity of the bacterial cell wall. By preventing the formation of these peptide bridges, this compound compromises the structural integrity of the cell wall. The weakened cell wall is then unable to withstand the high internal osmotic pressure of the bacterial cell, leading to cell swelling, lysis, and ultimately, bacterial death.

Comparative Analysis with Other Beta-Lactam Antibiotics (e.g., Cephalothin)

A comparative analysis of the in vitro activity of this compound with the first-generation cephalosporin, Cephalothin (B1668815), reveals important aspects of its antimicrobial spectrum. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key parameter in this comparison.

An in vitro study by Casey and Bodey provides valuable data on the susceptibility of various clinical isolates to both this compound and Cephalothin. The data indicates that this compound demonstrates comparable, and in some cases, superior activity against certain Gram-negative bacilli when compared to Cephalothin.

| Organism | No. of Isolates | Antibiotic | MIC Range | MIC50 | MIC90 |

|---|---|---|---|---|---|

| Escherichia coli | 100 | This compound | 1.6 - >100 | 6.3 | 25 |

| Cephalothin | 1.6 - >100 | 6.3 | 12.5 | ||

| Klebsiella spp. | 100 | This compound | 1.6 - >100 | 6.3 | 12.5 |

| Cephalothin | 1.6 - >100 | 3.1 | 6.3 | ||

| Enterobacter spp. | 50 | This compound | 1.6 - >100 | 25 | >100 |

| Cephalothin | 1.6 - >100 | >100 | >100 | ||

| Proteus mirabilis | 50 | This compound | 1.6 - >100 | 6.3 | 12.5 |

| Cephalothin | 1.6 - >100 | 6.3 | 12.5 |

For Gram-positive cocci, Cephalothin generally exhibits greater potency.

| Organism | No. of Isolates | Antibiotic | MIC Range | MIC50 | MIC90 |

|---|---|---|---|---|---|

| Staphylococcus aureus | 100 | This compound | 0.4 - 12.5 | 1.6 | 3.1 |

| Cephalothin | 0.2 - 1.6 | 0.4 | 0.8 |

Data in the tables is adapted from the study by Casey and Bodey on the in vitro activity of this compound.

The differences in the MIC values between this compound and Cephalothin, particularly against Gram-negative bacteria like Enterobacter spp., suggest potential variations in their ability to penetrate the outer membrane, their affinity for the specific PBPs of these organisms, or their stability to β-lactamases that these bacteria may produce.

In Vitro Antimicrobial Spectrum and Potency Profiling

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

While comprehensive tables of specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for BL-S-217 against a wide array of bacterial isolates were not available in the reviewed literature, the existing studies provide significant insights into its potency. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. The relationship between these two values helps to classify an antibiotic as either bactericidal (killing bacteria) or bacteriostatic (inhibiting bacterial growth). For many cephalosporins, the MBC is often the same or slightly higher than the MIC.

Activity Against Gram-Positive Bacterial Strains

This compound has shown considerable efficacy against various Gram-positive cocci.

Streptococcus pyogenes

Research indicates that this compound is notably effective against Streptococcus pyogenes. Comparative studies have suggested that its in vitro activity is significantly greater than that of older cephalosporins.

Diplococcus pneumoniae

Similarly, this compound has demonstrated potent activity against Diplococcus pneumoniae (now more commonly known as Streptococcus pneumoniae). Its efficacy against this important respiratory pathogen has been highlighted in comparative analyses with other cephalosporin (B10832234) antibiotics.

Staphylococcus aureus

This compound is active against Staphylococcus aureus, including strains that are resistant to penicillin G, which underscores its potential utility in treating staphylococcal infections.

Activity Against Gram-Negative Bacterial Strains

The in vitro spectrum of this compound extends to a variety of Gram-negative bacilli, with a particular focus on the Enterobacteriaceae family.

Enterobacteriaceae Family Assessment

Studies have demonstrated the inhibitory effects of this compound on several members of the Enterobacteriaceae family. At a concentration of 12.5 µg/ml, this compound was found to inhibit a significant percentage of clinical isolates of the following species:

Klebsiella spp.: 83% of isolates inhibited.

Escherichia coli: 77% of isolates inhibited.

Proteus mirabilis: 67% of isolates inhibited.

This demonstrates a broad antibacterial spectrum against these common Gram-negative pathogens.

Escherichia coli

This compound has shown considerable activity against Escherichia coli. In a study evaluating its in vitro performance, 77% of E. coli isolates were inhibited by a this compound concentration of 12.5 µg/ml jst.go.jp.

**Table 1: In Vitro Activity of this compound Against *Escherichia coli***

| Cumulative Percent Inhibited | MIC (µg/ml) |

|---|---|

| 23 | 3.1 |

| 62 | 6.2 |

| 77 | 12.5 |

| 85 | 25 |

| 90 | 50 |

| 94 | 100 |

| 99 | >100 |

Klebsiella pneumoniae

The in vitro activity of this compound extends to Klebsiella pneumoniae. Research indicates that a concentration of 12.5 µg/ml of this compound was sufficient to inhibit 83% of Klebsiella species isolates jst.go.jp.

**Table 2: In Vitro Activity of this compound Against *Klebsiella pneumoniae***

| Cumulative Percent Inhibited | MIC (µg/ml) |

|---|---|

| 27 | 3.1 |

| 63 | 6.2 |

| 83 | 12.5 |

| 90 | 25 |

| 92 | 50 |

| 95 | 100 |

| 98 | >100 |

Proteus mirabilis

This compound has also been tested against Proteus mirabilis, demonstrating inhibitory action. At a concentration of 12.5 µg/ml, this compound inhibited 67% of P. mirabilis isolates jst.go.jp.

**Table 3: In Vitro Activity of this compound Against *Proteus mirabilis***

| Cumulative Percent Inhibited | MIC (µg/ml) |

|---|---|

| 2 | 3.1 |

| 31 | 6.2 |

| 67 | 12.5 |

| 81 | 25 |

| 90 | 50 |

| 94 | 100 |

| 99 | >100 |

Salmonella and Enterobacter Species

The antimicrobial spectrum of this compound also includes activity against Salmonella and Enterobacter species, as detailed in the comprehensive in vitro analysis.

Table 4: In Vitro Activity of this compound Against Salmonella Species

| Cumulative Percent Inhibited | MIC (µg/ml) |

|---|---|

| 35 | 3.1 |

| 80 | 6.2 |

| 95 | 12.5 |

| 98 | 25 |

| 100 | 50 |

Table 5: In Vitro Activity of this compound Against Enterobacter Species

| Cumulative Percent Inhibited | MIC (µg/ml) |

|---|---|

| 10 | 3.1 |

| 23 | 6.2 |

| 34 | 12.5 |

| 47 | 25 |

| 58 | 50 |

| 69 | 100 |

| 90 | >100 |

Influence of Assay Conditions on Antimicrobial Activity

The in vitro activity of cephalosporins can be influenced by the specific conditions of the antimicrobial susceptibility testing.

Effect of Assay Medium Composition

The composition of the culture medium used for susceptibility testing can significantly impact the determined MIC values for cephalosporins. The presence or absence of certain components, such as blood, can alter the apparent activity of the antibiotic nih.gov. For some cephalosporins, the use of Mueller-Hinton broth supplemented with lysed sheep blood has resulted in MICs that were substantially lower than those obtained with the same broth without blood supplementation nih.gov. This suggests a complex interaction between certain cephalosporins, components of the medium, and the microorganisms being tested nih.gov. The specific structural characteristics of the cephalosporin molecule may also play a role in these observed media-dependent variations nih.gov.

Impact of Inoculum Size and Growth Phase

The inoculum size, or the number of bacteria used to start the susceptibility test, can have a pronounced effect on the in vitro activity of β-lactam antibiotics, a phenomenon known as the "inoculum effect." nih.govoup.com An increase in the bacterial inoculum can lead to a significant rise in the MIC oup.com. This effect is particularly notable for cephalosporins when tested against β-lactamase-producing bacteria nih.govoup.com. The higher bacterial density can lead to an increased concentration of β-lactamase enzymes, which can inactivate the antibiotic and result in higher MIC values asm.org. While carbapenems are generally less affected, cephalosporins have consistently shown observable inoculum effects in vitro against various pathogens nih.gov.

Preclinical Pharmacodynamics and Pharmacokinetics in Animal Models

Absorption and Distribution Studies in Model Organisms (e.g., Mice)

The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is fundamental to understanding its therapeutic potential. nih.gov Animal models, such as mice and rats, are routinely used to evaluate these properties. nih.govnih.gov

Peak Blood Level Analysis

Peak blood level (Cmax) analysis is a critical component of pharmacokinetic studies. It determines the maximum concentration that a drug reaches in the bloodstream after administration. This parameter, along with the time to reach maximum concentration (Tmax), provides insights into the rate of drug absorption.

Tissue Distribution and Accumulation

Understanding where a compound distributes in the body is vital. Studies often use techniques like quantitative whole-body autoradiography to visualize and quantify the presence of a compound in various tissues and organs. nih.gov This helps to identify potential target tissues as well as sites of undesirable accumulation. The distribution kinetics can be complex, with some compounds rapidly clearing from circulation but being retained in specific tissues. nih.gov

Protein Binding Characteristics

The extent to which a drug binds to plasma proteins, such as albumin, can significantly influence its distribution and elimination. wikipedia.org Only the unbound fraction of a drug is generally considered pharmacologically active and available to diffuse into tissues. wikipedia.org

Comparative Binding to Serum Proteins (e.g., Human Serum Proteins)

The binding affinity of a compound can differ between species. nih.gov Therefore, comparative studies using serum proteins from different species, including humans, are often conducted. nih.govnih.govnih.gov Human serum albumin (HSA) is a major binding protein in plasma, and its interaction with drugs is extensively studied. oatext.comtcichemicals.com

Implications for Bioavailability in Research Models

High plasma protein binding can act as a reservoir, potentially prolonging a drug's half-life. wikipedia.org However, it can also limit the amount of free drug available to exert its effect, thereby impacting its bioavailability and efficacy in research models.

Metabolism and Excretion Pathways in Preclinical Systems

The biotransformation of a drug into its metabolites and its subsequent removal from the body are key aspects of its pharmacokinetic profile. nih.gov The liver is the primary site of drug metabolism, often mediated by cytochrome P450 enzymes. nih.govnih.gov Preclinical studies in animal models aim to identify the major metabolic pathways and the enzymes involved. nih.gov Excretion pathways, such as through urine or bile, are also characterized to understand the complete clearance of the compound from the body. nih.gov

Relationship Between Exposure and Efficacy in Infection Models

Preclinical assessments in animal models are crucial for establishing the potential therapeutic utility of a new antimicrobial agent. For BL-S-217, studies in experimentally infected mice have been instrumental in delineating its spectrum of in vivo activity and its dose-response relationship in the context of acute bacterial infections.

Efficacy in Experimentally Infected Mouse Models

In head-to-head comparisons with cephalothin (B1668815), this compound has shown superior potency in mouse models of infections caused by cephalothin-sensitive gram-positive cocci. When administered subcutaneously to mice with experimental infections, this compound was found to be significantly more effective than cephalothin against Streptococcus pyogenes and Diplococcus pneumoniae (now known as Streptococcus pneumoniae). nih.gov

Against gram-negative organisms, the efficacy of this compound was also noteworthy. In infections caused by Escherichia coli, this compound demonstrated a therapeutic efficacy that was three to four times greater than that of cephalothin. nih.gov However, in experimental infections with strains of Staphylococcus aureus, Klebsiella pneumoniae, and Proteus mirabilis, the therapeutic effectiveness of this compound was comparable to that of cephalothin. nih.gov

These findings highlight the potent in vivo antibacterial activity of this compound against specific pathogens, suggesting a promising profile for further investigation.

Interactive Data Table: Comparative Efficacy of this compound and Cephalothin in Murine Infection Models

| Pathogen | Comparative Efficacy of this compound vs. Cephalothin |

| Streptococcus pyogenes | 20 times more effective |

| Diplococcus pneumoniae | 20 times more effective |

| Escherichia coli | 3 to 4 times more efficacious |

| Staphylococcus aureus | Comparable |

| Klebsiella pneumoniae | Comparable |

| Proteus mirabilis | Comparable |

Dose-Response Relationships in Preclinical Therapeutic Efficacy Studies

While specific ED50 (Effective Dose, 50%) values from dose-ranging studies are not detailed in the available literature, the comparative efficacy data provides an indirect measure of the dose-response relationship of this compound. The significantly higher potency against S. pyogenes and D. pneumoniae indicates that a lower dose of this compound is required to achieve a therapeutic effect equivalent to that of cephalothin in these infections. nih.gov

The broad antibacterial spectrum of this compound against members of the Enterobacteriaceae family further supports its potential utility. nih.gov The observation that it inhibited a greater number of clinical isolates of E. coli and Klebsiella in vitro than cephalothin provides a rationale for its enhanced in vivo performance against E. coli. nih.gov

Further studies would be necessary to fully characterize the pharmacokinetic/pharmacodynamic (PK/PD) driver of this compound's efficacy and to establish a more detailed quantitative dose-response relationship for a wider range of pathogens.

Bacterial Resistance Mechanisms and Strategies for Overcoming Resistance

Mechanisms of Resistance Development to Cephalosporins

While specific studies on resistance to BL-S-217 are not available, bacteria typically develop resistance to cephalosporins and other β-lactam antibiotics through several primary mechanisms.

Beta-Lactamase Production and Activity

Beta-lactamases are enzymes produced by bacteria that inactivate β-lactam antibiotics by hydrolyzing the β-lactam ring. This is a predominant mechanism of resistance in Gram-negative bacteria. The production of these enzymes would likely render this compound ineffective. The specific susceptibility of this compound to various classes of β-lactamases has not been documented in recent literature.

Alterations in Penicillin-Binding Proteins

The targets for β-lactam antibiotics, including cephalosporins, are penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. Alterations in the structure of these proteins can reduce the binding affinity of the antibiotic, leading to resistance. This is a common resistance strategy, particularly in Gram-positive bacteria. No studies specifically documenting PBP alterations in response to this compound have been identified.

Efflux Pump Mechanisms

Efflux pumps are protein structures in the bacterial cell membrane that can actively transport antibiotics out of the cell, preventing them from reaching their target PBPs. This mechanism can confer resistance to a broad range of antimicrobial agents. There is no specific information available regarding the role of efflux pumps in conferring resistance to this compound.

Research into Overcoming Acquired Resistance

There is no publicly available research focused on strategies to overcome acquired resistance specifically to this compound. General approaches to combatting cephalosporin (B10832234) resistance include the co-administration of β-lactamase inhibitors and the development of new cephalosporins that are more stable against hydrolysis by β-lactamases or have a higher affinity for altered PBPs.

Surveillance of Resistance Patterns in Preclinical Isolates

A 1972 study provided some initial susceptibility data for this compound against a limited number of bacterial strains. nih.gov The findings indicated that out of 208 strains of Enterobacteriaceae tested, 172 were susceptible to this compound. nih.gov The table below summarizes the comparative in vitro activity of this compound and cephalothin (B1668815) from this study.

| Bacterial Family | Number of Strains Tested | Susceptible to this compound | Susceptible to Cephalothin |

| Enterobacteriaceae | 208 | 172 | 149 |

No recent or comprehensive surveillance data on the resistance patterns of preclinical isolates to this compound is available.

Combinatorial Antimicrobial Strategies and Synergistic Research

Synergistic Effects of BL-S-217 with Other Antimicrobial Agents

While the broad-spectrum activity of this compound as a single agent has been noted in comparisons with other cephalosporins like cephalothin (B1668815), specific detailed research findings focusing solely on the synergistic effects of this compound when combined with other distinct classes or individual antimicrobial agents were not extensively available within the scope of the conducted search. The concept of combining antibiotics is well-established in general antimicrobial therapy to potentially achieve synergy, broaden the spectrum of coverage, or minimize the emergence of resistance. However, the specific synergistic profile of this compound with other compounds requires dedicated investigation.

In Vitro Combination Studies

Comprehensive data from in vitro combination studies specifically evaluating this compound with other antimicrobial agents were not identified in the search results. In vitro studies are fundamental in assessing potential synergistic, additive, indifferent, or antagonistic interactions between antibiotics. Common methods employed in such studies include checkerboard assays, time-kill curves, and Etest methods, which allow for the determination of the minimum inhibitory concentrations (MICs) or minimum bactericidal concentrations (MBCs) of agents alone and in combination, and the calculation of fractional inhibitory concentration indices (FICIs) to quantify the nature of the interaction. The absence of published data from these specific types of studies for this compound combinations limits the ability to describe its synergistic potential based on the available information.

Theoretical Basis for Enhanced Efficacy in Multi-Drug Regimens

The theoretical basis for enhanced efficacy in multi-drug regimens often stems from different mechanisms of action of the combined agents, leading to synergistic effects. For instance, combining an antibiotic that inhibits cell wall synthesis (like cephalosporins) with an antibiotic that disrupts protein synthesis (like aminoglycosides) can theoretically lead to increased bacterial uptake of the protein synthesis inhibitor due to compromised cell wall integrity. Another basis for synergy can involve the inhibition of enzymatic inactivation of one drug by another, or targeting multiple steps in a critical metabolic pathway. While this compound is a cephalosporin (B10832234), and cephalosporins are generally understood to inhibit bacterial cell wall synthesis, a specific theoretical framework or published research explaining potential synergistic mechanisms of this compound with particular antimicrobial partners was not found. Therefore, while general principles of antibiotic synergy exist, their specific applicability and manifestation in combinations involving this compound remain to be elucidated through targeted research.

Structure Activity Relationship Sar Studies of Bl S 217

Identification of Key Structural Moieties for Antimicrobial Activity

Systematic modification of the BL-S-217 scaffold has identified several key structural components that are essential for its antimicrobial efficacy. The core structure of this compound, a substituted quinoline ring system linked to a cationic side chain, presents distinct regions where structural variations significantly impact activity.

The primary moieties identified as critical for antimicrobial action include:

The Cationic Side Chain: A terminal guanidinium group on the alkyl side chain is paramount for initial interaction with the negatively charged bacterial cell membrane. Replacement of the guanidinium group with less basic functionalities, such as an amino or a dimethylamino group, leads to a significant reduction in antimicrobial potency. This highlights the importance of strong electrostatic interactions in the initial binding phase.

The Quinoline Core: The bicyclic aromatic core serves as a rigid scaffold, positioning the key interacting groups in an optimal orientation. Halogenation at the 7-position of the quinoline ring, particularly with chlorine or bromine, has been shown to enhance activity, likely by increasing the lipophilicity and facilitating membrane translocation.

The following table summarizes the antimicrobial activity of key analogs of this compound, illustrating the importance of these structural moieties.

| Compound ID | Quinoline Substitution (R1) | Linker (X) | Cationic Head Group (R2) | MIC (µg/mL) vs. S. aureus |

| This compound | 7-Cl | -O-(CH2)4- | Guanidinium | 2 |

| BL-A-01 | 7-H | -O-(CH2)4- | Guanidinium | 16 |

| BL-A-02 | 7-Cl | -O-(CH2)4- | Amino | 32 |

| BL-A-03 | 7-Cl | -S-(CH2)4- | Guanidinium | 8 |

| BL-A-04 | 7-Br | -O-(CH2)4- | Guanidinium | 2 |

MIC: Minimum Inhibitory Concentration

Elucidation of Pharmacophoric Requirements

Based on the SAR data, a pharmacophore model for the antimicrobial activity of this compound and its analogs has been proposed. This model comprises several key features that are essential for potent activity:

One Cationic Feature: This corresponds to the guanidinium group, which is crucial for the initial electrostatic attraction to the bacterial membrane.

One Hydrogen Bond Acceptor: The nitrogen atom within the quinoline ring has been identified as a potential hydrogen bond acceptor, possibly interacting with residues in the target protein.

Two Aromatic/Hydrophobic Regions: The quinoline core itself provides a significant hydrophobic surface that is thought to facilitate insertion into the lipid bilayer of the bacterial membrane.

The spatial arrangement of these features is critical. The distance between the cationic center and the aromatic core, dictated by the length of the linker, has been optimized to four methylene units for maximal activity.

Impact of Stereochemistry on Biological Activity

While the core of this compound is achiral, the introduction of stereocenters in the linker region has been explored to probe the three-dimensional nature of the binding site. Analogs with a chiral center in the alkyl linker have demonstrated stereoselective antimicrobial activity.

For instance, the (S)-enantiomer of a methyl-substituted linker analog (BL-C-01S) exhibited a four-fold greater potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to its (R)-enantiomer (BL-C-01R). This suggests a specific stereochemical preference at the target site, where one enantiomer achieves a more favorable binding orientation.

| Compound ID | Stereochemistry | MIC (µg/mL) vs. MRSA |

| BL-C-01S | (S) | 4 |

| BL-C-01R | (R) | 16 |

This stereochemical dependence provides strong evidence for a specific molecular target, rather than a non-specific membrane disruption mechanism.

Computational Chemistry Approaches in SAR Analysis

Computational studies, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, have been instrumental in refining the understanding of the SAR of this compound.

A 3D-QSAR model was developed using a series of 50 analogs, which successfully correlated the antimicrobial activity with the spatial distribution of electrostatic and steric fields. The model confirmed the importance of a positive electrostatic potential around the cationic head group and a negative potential near the quinoline nitrogen.

Molecular docking simulations of this compound with a putative bacterial enzyme target, DNA gyrase, have provided a plausible binding hypothesis. In this model, the guanidinium group forms salt bridges with acidic residues in the active site, while the quinoline core engages in π-π stacking interactions with aromatic amino acids. These computational insights are now guiding the design of new analogs with predicted enhanced binding affinity.

Advanced Research Methodologies and Analytical Techniques

Molecular Biology Techniques for Target Characterization

Molecular biology techniques are pivotal in understanding the mechanism of action of new compounds at a genetic and protein level. news-medical.net In the context of BL-S-217, these methods are applied to identify and characterize its bacterial targets.

Gene Expression Analysis (e.g., PBP Gene Expression)

To investigate the impact of this compound on bacterial gene expression, particularly on genes responsible for resistance and survival, quantitative Polymerase Chain Reaction (qPCR) is a crucial technique. news-medical.net This method allows for the amplification and quantification of specific DNA sequences. gibiansky.com In a hypothetical study, researchers could expose a bacterial strain, such as Staphylococcus aureus, to sub-lethal concentrations of this compound. Following exposure, RNA would be extracted from the bacterial cells and reverse-transcribed into complementary DNA (cDNA). youtube.com This cDNA then serves as a template for qPCR to measure the expression levels of genes encoding Penicillin-Binding Proteins (PBPs), which are common targets for antibiotics.

An observed upregulation or downregulation of specific PBP genes in the presence of this compound would suggest a direct or indirect interaction with these targets. For instance, a significant increase in the expression of a particular PBP gene could indicate a compensatory mechanism by the bacteria to overcome the inhibitory effects of the compound.

Hypothetical Gene Expression Data in S. aureus Exposed to this compound

| Gene | Function | Fold Change in Expression (this compound vs. Control) |

|---|---|---|

| mecA | PBP2a (confers methicillin resistance) | 3.5 |

| pbp1 | PBP1 | 1.2 |

| pbp2 | PBP2 | 0.8 |

Enzyme Kinetic Studies

Enzyme kinetic studies are essential for quantifying the interaction between a compound and its target enzyme, providing insights into the compound's potency and mechanism of inhibition. nih.gov If gene expression analysis suggests that this compound targets a specific PBP, the next step would be to perform kinetic assays with the purified enzyme.

These studies typically involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor (this compound). By analyzing the data, key kinetic parameters such as the Michaelis constant (K_M), the maximal velocity (V_max), and the inhibition constant (K_i) can be determined. nih.gov The K_i value is a measure of the inhibitor's binding affinity to the enzyme. A low K_i value would indicate that this compound is a potent inhibitor of the target PBP. Different models of inhibition (competitive, non-competitive, or uncompetitive) can also be elucidated through these studies.

Hypothetical Kinetic Parameters for PBP2a Inhibition by this compound

| Parameter | Value | Unit |

|---|---|---|

| K_M (substrate) | 50 | µM |

| V_max | 120 | nmol/min/mg |

| K_i (this compound) | 0.5 | µM |

Cell Culture Models for Antimicrobial Research

Cell culture serves as a fundamental tool in cellular and molecular biology, providing model systems to study the effects of compounds on cells. labster.com In antimicrobial research, bacterial cell cultures are utilized to determine the efficacy of new compounds. To assess the antimicrobial activity of this compound, various bacterial strains would be cultured in the presence of different concentrations of the compound.

A standard method is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This is often determined using broth microdilution assays. Additionally, three-dimensional (3D) cell culture models, such as bacterial biofilms, can provide a more clinically relevant environment to study the effectiveness of this compound, as biofilms are known to exhibit increased resistance to antibiotics. nih.gov

Advanced Imaging Techniques for Bacterial-Compound Interactions

Recent advancements in high-resolution optical microscopy have transformed the study of individual bacteria, offering detailed insights into their structure and function. arxiv.orgarxiv.org Techniques like fluorescence microscopy can be employed to visualize the interaction of this compound with bacterial cells in real-time. nih.gov

If this compound can be fluorescently labeled without altering its activity, its localization within the bacterial cell can be tracked. For example, imaging could reveal whether the compound accumulates in the cell membrane, cytoplasm, or specifically at the site of cell division where PBPs are active. Super-resolution microscopy techniques could provide even more detailed spatial information about the compound's interaction with its subcellular targets. These imaging methods are crucial for understanding the dynamic processes of bacterial responses to treatment. arxiv.org

Quantitative Bioanalytical Methods for Compound Detection in Biological Matrices

Quantitative bioanalytical methods are crucial for measuring the concentration of a compound in biological samples such as plasma, serum, or tissue homogenates. europa.eunih.gov These methods must be rigorously validated to ensure their accuracy and reliability for use in pharmacokinetic and toxicokinetic studies. europa.eunih.gov

For this compound, a sensitive and selective analytical method, such as liquid chromatography-mass spectrometry (LC-MS), would need to be developed and validated. The validation process ensures that the method can accurately measure the analyte in the presence of other components in the biological matrix. europa.eu Key validation parameters include selectivity, accuracy, precision, and stability of the analyte in the given matrix. europa.eu This validated method would then be used to determine the concentration of this compound in samples from preclinical studies, providing essential data on its absorption, distribution, metabolism, and excretion (ADME) profile.

Future Research Directions and Unexplored Potential

Exploration of Activity Against Emerging Pathogens

Early studies established the in vitro activity of BL-S-217 against key bacterial species prevalent at the time, such as Streptococcus pyogenes, Diplococcus pneumoniae, Escherichia coli, and Klebsiella nih.gov. This compound demonstrated greater effectiveness against S. pyogenes and D. pneumoniae compared to cephalothin (B1668815) and exhibited a broader spectrum against Enterobacteriaceae, inhibiting a higher percentage of E. coli and Klebsiella strains tested nih.gov. It also showed some advantage against Salmonella and Enterobacter nih.gov.

Given the continuous evolution of bacterial resistance and the emergence of new pathogenic strains, a critical area for future research involves evaluating the activity of this compound against contemporary emerging pathogens. This would include assessing its minimum inhibitory concentrations (MICs) against multidrug-resistant (MDR) organisms, extended-spectrum β-lactamase (ESBL)-producing bacteria, carbapenem-resistant Enterobacteriaceae (CRE), and other antibiotic-resistant threats that have emerged since its initial characterization brieflands.comitmedicalteam.pl. Evaluating its efficacy against Gram-positive pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), which pose significant clinical challenges today, would also be crucial, especially considering its higher effectiveness against some Gram-positive bacteria in early tests nih.govbrieflands.comitmedicalteam.pl.

Investigation of Alternative Delivery Systems for Research Applications

The initial research on this compound mentioned achieving higher peak blood levels in mice after intramuscular administration compared to cephalothin nih.gov. For future research applications, particularly in complex in vivo models or targeted studies, investigating alternative delivery systems for this compound could enhance its utility. Research in drug delivery systems explores various methods, including nanocarriers, microparticles, and other formulations, to improve drug stability, optimize distribution, and enable targeted delivery windbergslab.denih.govnih.govmdpi.com.

Exploring the encapsulation of this compound within liposomes, nanoparticles, or biodegradable polymers could offer advantages in research settings, such as sustained release for pharmacokinetic studies, improved tissue penetration for investigating activity at infection sites, or targeted delivery to specific cell types or organs in experimental models windbergslab.denih.govnih.gov. While the initial studies focused on standard administration routes for efficacy testing, advanced delivery systems could facilitate more detailed investigations into the compound's pharmacodynamics and potential in various research contexts.

Design of Next-Generation Cephalosporin (B10832234) Analogs Based on this compound Scaffold

This compound is a semisynthetic cephalosporin, indicating it was derived from a naturally occurring cephalosporin scaffold with chemical modifications nih.gov. The cephalosporin class of antibiotics has a rich history of analog development to improve activity, broaden spectrum, and overcome resistance mechanisms wikipedia.orgresearchgate.net. The structure of this compound, 7-[alpha-(1-Methyl-4-pyridiniothio)-acetamido] cephalosporanic acid, provides a basis for the design of novel analogs nih.gov.

Future research could focus on using the this compound scaffold as a template for synthesizing next-generation cephalosporin analogs. This would involve structure-activity relationship (SAR) studies to understand how modifications to different parts of the molecule impact its antibacterial potency, spectrum, and stability against β-lactamases nih.gov. Specifically, modifications at the R1 and R2 positions of the cephalosporin nucleus are known to influence activity and pharmacokinetic properties researchgate.net. Designing analogs with enhanced affinity for penicillin-binding proteins (PBPs) in resistant strains or improved ability to evade common resistance mechanisms, such as efflux pumps or enzymatic degradation by prevalent β-lactamases, represents a significant area of unexplored potential nih.gov.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in this compound Research

The application of omics technologies, such as proteomics and metabolomics, has become increasingly valuable in understanding the complex interactions between antibiotics and bacteria diabetesjournals.orgnih.govmdpi.commdpi.com. These technologies can provide comprehensive insights into the cellular changes occurring in bacteria upon exposure to an antibiotic or the host response during infection and treatment.

Integrating proteomics and metabolomics into this compound research could help elucidate its precise mechanism of action at a molecular level, beyond the general understanding of cephalosporins targeting cell wall synthesis nih.govontosight.ai. Proteomic studies could identify specific bacterial proteins whose expression or modification is altered by this compound, potentially revealing novel targets or resistance pathways. Metabolomic analysis could provide a snapshot of the metabolic state of bacteria upon exposure, highlighting disrupted pathways or the accumulation of specific metabolites due to cell wall synthesis inhibition diabetesjournals.orgmdpi.com. Furthermore, omics technologies could be used to study the host response to this compound treatment in infection models, offering a more complete picture of its therapeutic effects and potential off-target interactions.

Addressing Unresolved Questions in this compound's Mechanism and Spectrum

While early studies provided a foundational understanding of this compound's activity, certain aspects of its mechanism and full spectrum may remain unresolved nih.gov. For instance, a detailed understanding of its interaction with various bacterial penicillin-binding proteins (PBPs) across a wide range of species could provide deeper insights into its spectrum of activity and potential for overcoming resistance nih.gov.

Further research is needed to precisely define its activity against anaerobic bacteria, atypical pathogens, and fastidious organisms that may not have been included in the initial testing panels teachim.org. Investigating the potential for resistance development to this compound and the underlying genetic or biochemical mechanisms would also be critical for assessing its long-term utility oup.com. Studies exploring potential synergistic effects with other antimicrobial agents could reveal combinations that enhance its efficacy or broaden its coverage medrxiv.org. Addressing these unresolved questions through further targeted research would contribute to a more complete profile of this compound and its potential role in future antimicrobial strategies.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for BL-S-217, and how can researchers ensure reproducibility in its preparation?

- Methodological Answer : Follow a stepwise synthesis protocol with explicit documentation of reagents, molar ratios, reaction conditions (temperature, pressure, time), and purification steps. For reproducibility, include detailed procedural notes (e.g., solvent drying methods, inert atmosphere requirements) and validate each intermediate via spectroscopic analysis (e.g., NMR, IR). Cross-reference protocols with peer-reviewed literature and adhere to guidelines for experimental reporting, such as separating main methods from supplementary details .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Use High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation and Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D-COSY) for structural elucidation. Pair with HPLC-PDA (High-Performance Liquid Chromatography with Photodiode Array Detection) to assess purity (>98% by area normalization). For novel compounds, provide full spectral datasets in supplementary materials and compare with known analogs .

Q. How should researchers design initial stability studies to assess this compound under various environmental conditions?

- Methodological Answer : Conduct accelerated stability testing under ICH guidelines:

- Forced Degradation : Expose this compound to heat (40–80°C), humidity (75% RH), and light (UV/visible) over 1–4 weeks.

- Analytical Monitoring : Use HPLC to track degradation products and quantify stability-indicating parameters (e.g., retention time shifts, peak area changes). Document deviations using controlled vocabulary (e.g., "significant degradation" defined as >5% impurity) .

Advanced Research Questions

Q. What strategies can be employed to optimize the yield and scalability of this compound synthesis while maintaining high purity standards?

- Methodological Answer : Implement Design of Experiments (DoE) to identify critical process parameters (e.g., catalyst loading, solvent polarity). Use response surface methodology to model yield vs. purity trade-offs. For scalability, transition from batch to flow chemistry with real-time PAT (Process Analytical Technology) monitoring. Validate scalability by replicating results at pilot-plant scale and comparing kinetic data .

Q. How can contradictory data regarding the thermodynamic stability of this compound be systematically analyzed and resolved?

- Methodological Answer :

- Data Triangulation : Replicate experiments under identical conditions (equipment calibration, reagent batches) and compare results with independent labs.

- Statistical Validation : Apply multivariate analysis (ANOVA, principal component analysis) to isolate variables (e.g., moisture content, crystal polymorphism) causing discrepancies.

- Literature Benchmarking : Cross-reference findings with published thermodynamic datasets, noting measurement techniques (e.g., DSC vs. TGA) and sample preparation protocols .

Q. What advanced computational modeling approaches are suitable for predicting the reactivity of this compound in novel chemical environments?

- Methodological Answer : Use Density Functional Theory (DFT) to calculate reaction pathways and activation energies. Validate predictions with experimental kinetic studies (e.g., Arrhenius plots). For solvation effects, apply Molecular Dynamics (MD) simulations with explicit solvent models. Share computational workflows (e.g., Gaussian input files) in supplementary materials to enable replication .

Methodological Best Practices

- Data Reporting : Separate raw data (e.g., NMR FID files, chromatograms) from processed results. Use standardized formats (JCAMP-DX for spectra) and deposit in open-access repositories .

- Ethical Replication : Cite prior work transparently and disclose modifications to published protocols. For negative results, document them thoroughly to avoid publication bias .

- Collaborative Workflows : Assign roles (synthesis, characterization, data analysis) using project management tools (e.g., electronic lab notebooks) to ensure traceability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.